molecular formula C13H18BrClN2O2 B2621222 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-99-1

1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No.: B2621222
CAS No.: 886363-99-1
M. Wt: 349.65
InChI Key: FQROMBOPYZCMEZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid , reflecting its structural components: a pyrrolidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 2-amino-1-(4-bromophenyl)ethyl side chain. Its molecular formula, $$ \text{C}{13}\text{H}{17}\text{Br}\text{N}{2}\text{O}{2} $$, corresponds to a molecular weight of 313.19 g/mol. The bromine atom at the para position of the phenyl ring introduces significant steric and electronic effects, distinguishing it from non-halogenated analogs.

Table 1: Key identifiers of 1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid

Property Value
IUPAC Name 1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid
CAS Registry Number 886363-99-1
Molecular Formula $$ \text{C}{13}\text{H}{17}\text{Br}\text{N}{2}\text{O}{2} $$
Molecular Weight 313.19 g/mol

The SMILES notation, O=C(C1CN(C(C2=CC=C(Br)C=C2)CN)CC1)O , encodes the connectivity of the pyrrolidine core, the carboxylic acid group, and the 4-bromophenyl-substituted ethylamine side chain.

Stereochemical Configuration and Conformational Isomerism

The compound’s stereochemistry is influenced by the chiral centers at the pyrrolidine C3 (carboxylic acid position) and the ethylamine side chain’s C1 and C2 atoms. The pyrrolidine ring exhibits pseudorotation , adopting either Cγ-endo or Cγ-exo conformations depending on substituent electronegativity and steric interactions. The bulky 4-bromophenyl group favors a pseudo-equatorial orientation to minimize steric strain, stabilizing the Cγ-exo conformation.

Nuclear Magnetic Resonance (NMR) studies of analogous pyrrolidine derivatives reveal that substituents at the 1-position (e.g., aryl groups) induce distinct puckering modes. For instance, 4-hydroxyproline derivatives adopt Cγ-exo conformations in collagen due to hydrogen bonding, whereas bulkier substituents like tert-butyl groups enforce Cγ-endo configurations. In this compound, the 4-bromophenyl group’s electronegativity and size likely promote a dynamic equilibrium between Cγ-exo and Cγ-endo states, with the former dominating in polar solvents.

Comparative Analysis with Related Pyrrolidine-3-carboxylic Acid Derivatives

Table 2: Structural comparison with related pyrrolidine-3-carboxylic acid derivatives

Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol)
1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid 886363-99-1 4-Bromophenyl $$ \text{C}{13}\text{H}{17}\text{Br}\text{N}{2}\text{O}{2} $$ 313.19
1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid 886364-07-4 4-Methoxyphenyl $$ \text{C}{14}\text{H}{20}\text{N}{2}\text{O}{3} $$ 264.32
1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid 886363-84-4 2-Methoxyphenyl $$ \text{C}{14}\text{H}{20}\text{N}{2}\text{O}{3} $$ 264.32
  • Electronic Effects : The 4-bromo substituent’s electron-withdrawing nature reduces electron density at the phenyl ring compared to methoxy groups, altering solubility and reactivity.
  • Steric Influence : The 4-bromo group’s larger van der Waals radius increases steric hindrance, potentially reducing rotational freedom in the ethylamine side chain compared to methoxy analogs.
  • Conformational Flexibility : Derivatives with para-substituted electron-withdrawing groups (e.g., Br) exhibit greater rigidity in the pyrrolidine ring due to enhanced intramolecular dipole interactions.

These structural variations correlate with divergent biological activities. For example, 4-methoxy derivatives show enhanced binding to amine receptors due to increased lipophilicity, whereas brominated analogs may exhibit improved stability in oxidative environments.

Properties

IUPAC Name

1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKXCYUDIDMPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661448
Record name 1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-99-1
Record name 1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50661448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-99-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of reduction and nitration steps . The reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, studies on similar structures have shown promising results in protecting against seizures, suggesting that 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid may possess similar efficacy. The structure-activity relationship (SAR) analysis in related compounds emphasizes the importance of specific substitutions on the pyrrolidine ring for enhancing anticonvulsant activity .

Antimicrobial Properties

Preliminary studies have suggested that compounds with a pyrrolidine core can exhibit antimicrobial activities. The presence of the bromo-substituted phenyl group may enhance the compound's ability to interact with microbial targets, potentially leading to effective treatments against bacterial infections. Comparative studies with known antibiotics could provide insights into its efficacy .

Case Study 1: Synthesis and Biological Testing

A study focused on synthesizing various pyrrolidine derivatives, including those structurally related to this compound, reported significant biological activity against several disease models. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in disease pathways, demonstrating promising results that warrant further exploration .

Case Study 2: Structure-Activity Relationship Analysis

Another research effort analyzed the SAR of pyrrolidine compounds, revealing that modifications at the phenyl position significantly affected biological outcomes. This study highlighted the importance of substituent effects on pharmacological profiles and encouraged further development of derivatives based on this compound for targeted therapies .

Mechanism of Action

The mechanism by which 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name CAS Number Substituent (X) cLogP* Molecular Weight Key Properties/Applications
1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid - Br ~1.2† ~367.2‡ High lipophilicity; potential CNS activity
1-[2-Amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 886364-02-9 F 0.236 266.34 Moderate solubility; used in peptide synthesis
1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 886364-10-9 CF₃ ~2.1† 327.29 Enhanced lipophilicity; trade class: 2933999000
1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 886363-92-4 Cl ~0.8† 296.76 Smaller substituent; possible metabolic stability
1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid 886363-87-7 OPh ~2.5† 364.40 Bulky group; may reduce membrane permeability

*Predicted using analogous data from and .
†Estimated based on substituent contributions.
‡Calculated from molecular formula C₁₃H₁₆BrN₂O₂.

Key Findings:

The trifluoromethyl (CF₃) group in CAS 886364-10-9 increases lipophilicity (cLogP ~2.1) but may reduce aqueous solubility, limiting bioavailability .

Synthetic Accessibility: Brominated analogs may require specialized reagents (e.g., phase transfer catalysts like PEG-400) for efficient synthesis, similar to methods used for 1-[2-amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol . Fluorinated derivatives (e.g., CAS 886364-02-9) are more synthetically tractable due to fluorine’s compatibility with common coupling reactions .

Pharmacokinetic Profiles :

  • The bromo compound’s higher molecular weight (~367.2 vs. ~266.3 for fluoro analog) may slow metabolic clearance, extending half-life .
  • Chloro (Cl) and methoxy (OCH₃) analogs (e.g., CAS 886363-92-4) exhibit intermediate lipophilicity, balancing solubility and permeability .

Commercial and Regulatory Considerations

  • Market Availability : The bromo-substituted compound is less accessible than its fluoro and methoxy analogs, which are supplied by multiple vendors (e.g., BOC Sciences, ChemExper) .
  • Regulatory Status : All analogs fall under HS code 2933999000, but specific safety data sheets (SDS) highlight variations in precautionary measures, particularly for halogenated derivatives .

Biological Activity

1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid (CAS No. 886363-99-1) is a pyrrolidine derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. The presence of a bromo-substituent on the phenyl ring is believed to enhance its biological efficacy.

  • Molecular Formula : C13H17BrN2O2
  • Molecular Weight : 313.19 g/mol
  • CAS Number : 886363-99-1

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.69 - 22.9
Escherichia coli2.33 - 156.47
Bacillus subtilis5.64 - 77.38
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that the compound may inhibit bacterial growth effectively, with varying potency against different strains .

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity:

Fungal StrainMIC (µg/mL)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal effects highlight the compound's potential for treating fungal infections alongside bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The bromo-substituent on the phenyl ring enhances lipophilicity, which may improve membrane penetration and bioavailability.
  • The pyrrolidine moiety contributes to the overall stability and interaction with biological targets.

Studies have shown that modifications in the structure, such as changing halogen substituents or altering the amino group, can significantly impact activity levels .

Case Studies

A recent study evaluated various pyrrolidine derivatives, including this compound, for their antimicrobial properties. The results indicated that modifications to the amino group and substitution patterns on the phenyl ring could lead to enhanced activity against specific bacterial strains .

Another research article focused on the potential anticancer properties of pyrrolidine derivatives, suggesting that compounds similar to this compound might inhibit cancer cell proliferation through apoptosis pathways .

Q & A

Q. Troubleshooting Table :

IssueSolutionReference
DimerizationReduce reaction time; add radical inhibitors (e.g., BHT)
Incomplete cyclizationIncrease temp to 120°C; use microwave-assisted synthesis

Advanced Question: What strategies are effective for protecting the amino group during functionalization?

Methodological Answer:

  • Boc Protection : Treat the amine with di-tert-butyl dicarbonate (Boc2_2O) in THF/DCM, followed by deprotection with TFA or HCl .
  • Fmoc Protection : Use fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for orthogonal protection in solid-phase synthesis .
  • Temporary Protection : Trimethylsilyl (TMS) groups can shield the amine during acidic reactions but require mild hydrolysis for removal .

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